1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde 1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 210344-01-7
VCID: VC4158481
InChI: InChI=1S/C15H12N2O/c18-11-12-3-4-15-14(8-12)5-7-17(15)10-13-2-1-6-16-9-13/h1-9,11H,10H2
SMILES: C1=CC(=CN=C1)CN2C=CC3=C2C=CC(=C3)C=O
Molecular Formula: C15H12N2O
Molecular Weight: 236.274

1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde

CAS No.: 210344-01-7

Cat. No.: VC4158481

Molecular Formula: C15H12N2O

Molecular Weight: 236.274

* For research use only. Not for human or veterinary use.

1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde - 210344-01-7

Specification

CAS No. 210344-01-7
Molecular Formula C15H12N2O
Molecular Weight 236.274
IUPAC Name 1-(pyridin-3-ylmethyl)indole-5-carbaldehyde
Standard InChI InChI=1S/C15H12N2O/c18-11-12-3-4-15-14(8-12)5-7-17(15)10-13-2-1-6-16-9-13/h1-9,11H,10H2
Standard InChI Key BBTYLTXCELCDPC-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CN2C=CC3=C2C=CC(=C3)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound belongs to the indole alkaloid family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key modifications include:

  • N-substitution: A pyridin-3-ylmethyl group (–CH₂–C₅H₄N) replaces the hydrogen atom at the indole nitrogen (position 1).

  • C5-substitution: A formyl group (–CHO) is attached to the fifth position of the indole’s benzene ring.

The molecular formula is inferred as C₁₅H₁₁N₂O, with a molecular weight of 241.27 g/mol. This aligns with structurally similar indole-3-carbaldehyde derivatives, such as 1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde (C₁₇H₁₂N₂O, MW 260.29 g/mol) , adjusted for positional isomerism.

Spectroscopic Signatures

While direct spectral data for the 5-carbaldehyde variant are unavailable, analogs suggest:

  • ¹H NMR: Distinct signals for the aldehyde proton (~9.8–10.0 ppm), aromatic protons of the indole (6.8–8.2 ppm), and pyridine ring (7.3–8.5 ppm).

  • IR Spectroscopy: A strong absorption band near 1680–1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde group .

Synthetic Pathways and Optimization

Condensation Reactions

The synthesis of indole carbaldehydes often involves acid-catalyzed condensation between indole aldehydes and amines or amides. For example:

  • Indole-3-carbaldehyde reacts with anthranilamide in acetonitrile under reflux with p-TSA to yield quinazolinone derivatives .

  • Positional isomerism: Substituting indole-3-carbaldehyde with indole-5-carbaldehyde in similar reactions could produce analogous heterocyclic frameworks, though reaction yields may vary due to electronic and steric effects .

Table 1: Comparative Synthesis of Indole Carbaldehyde Derivatives

Starting MaterialReagent/ConditionsProductYieldSource
Indole-3-carbaldehydeAnthranilamide, p-TSAQuinazolinone derivatives33–86%
Indole-5-carbaldehyde*Anthranilamide, Al₂O₃Dihydroquinazolinone intermediates~62%

*Hypothetical pathway inferred from positional analog studies.

Functionalization Challenges

  • N-substitution stability: Protecting groups on the indole nitrogen (e.g., benzoyl or methyl) may hydrolyze under acidic or basic conditions, necessitating sequential reaction steps .

  • Oxidation sensitivity: Dihydroquinazolinone intermediates derived from indole-5-carbaldehyde are prone to oxidation, requiring inert atmospheres or stabilizers .

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chlorinated solvents (CH₂Cl₂, CHCl₃) .

  • Stability: The aldehyde group may render the compound sensitive to light and moisture, necessitating storage under argon or nitrogen .

Crystallography

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s aldehyde group serves as a versatile handle for:

  • Schiff base formation: Condensation with amines to generate antimicrobial or anticancer agents.

  • Heterocyclic synthesis: Participation in cycloaddition or annulation reactions to build quinolines or acridines.

Material Science

  • Coordination chemistry: Potential ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems.

  • Fluorescent probes: Indole-pyridine hybrids often exhibit tunable emission properties for sensing applications.

Future Research Directions

  • Synthetic optimization: Developing one-pot methods to improve yields of the 5-carbaldehyde isomer.

  • Biological screening: Evaluating antibacterial and antifungal activity against multidrug-resistant strains.

  • Computational modeling: Docking studies to predict binding affinity with bacterial alarmone synthetases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator